N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activities
Research on compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has shown promising antibacterial activities. For instance, novel analogs involving the benzo[d]thiazol nucleus were designed and synthesized, displaying significant antibacterial action against strains such as Staphylococcus aureus and Bacillus subtilis without cytotoxicity to mammalian cells, indicating the potential for developing new antibacterial agents (Palkar et al., 2017).
Synthesis of Heterocyclic Compounds
Compounds within this chemical class have also been used in the synthesis of various heterocyclic compounds. For example, reactions involving fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines and the development of novel benzodifuranyl, triazines, and oxadiazepines have been explored for their anti-inflammatory and analgesic properties, showcasing the versatility of these compounds in synthesizing new molecules with potential therapeutic applications (Eleev et al., 2015).
Anticancer and Cytotoxic Activities
Some derivatives have been investigated for their anticancer and cytotoxic activities. Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives, for instance, has revealed compounds with significant inhibitory effects on cancer cell lines, suggesting the potential for these molecules in cancer therapy (Abdellatif et al., 2014).
Antioxidant Properties
The exploration of N-substituted derivatives for antioxidant activities has demonstrated moderate to significant radical scavenging abilities. This indicates the potential application of these compounds in mitigating oxidative stress-related conditions (Ahmad et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Similar compounds have been found to target enzymes like cyclooxygenase (cox) in the body .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to inhibit the cox enzymes, which are needed to convert arachidonic acid into thromboxane and prostaglandins .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to affect the pathways involving the production of inflammatory mediators like prostaglandins .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-4-2-5-11-13(9)16-15(22-11)17-14(20)10-8-12-19(18-10)6-3-7-21-12/h2,4-5,8H,3,6-7H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAOWAZRGUAAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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